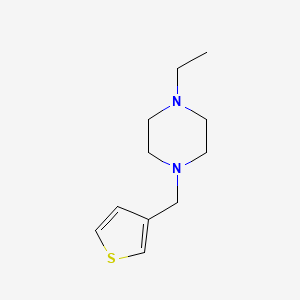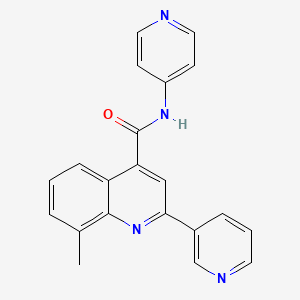
3-benzyl-5-(2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
Descripción general
Descripción
3-benzyl-5-(2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as BHT, is a heterocyclic compound with a thiazolidine-2,4-dione core. It has been widely used in scientific research due to its unique chemical structure and biological properties.
Mecanismo De Acción
The mechanism of action of 3-benzyl-5-(2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to act through multiple pathways. 3-benzyl-5-(2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to activate the Nrf2-ARE signaling pathway, which regulates the expression of antioxidant and detoxifying enzymes. 3-benzyl-5-(2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione also inhibits the activity of NF-κB, a transcription factor that regulates the expression of inflammatory cytokines and enzymes. In addition, 3-benzyl-5-(2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been reported to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway.
Biochemical and physiological effects:
3-benzyl-5-(2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. It can scavenge free radicals and protect against oxidative stress-induced damage in cells. 3-benzyl-5-(2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione also exhibits anti-inflammatory effects by inhibiting the production of inflammatory cytokines and enzymes. Moreover, 3-benzyl-5-(2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been reported to possess antitumor activities by inducing apoptosis and inhibiting cell proliferation in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-benzyl-5-(2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized. 3-benzyl-5-(2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione also exhibits low toxicity and has been shown to be safe for use in animal studies. However, 3-benzyl-5-(2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. Moreover, the mechanism of action of 3-benzyl-5-(2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of 3-benzyl-5-(2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione. One area of research could be the development of novel derivatives of 3-benzyl-5-(2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione with improved solubility and bioavailability. Another area of research could be the investigation of the mechanism of action of 3-benzyl-5-(2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in more detail, which could lead to the identification of new therapeutic targets. Moreover, the antitumor activities of 3-benzyl-5-(2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione could be further explored, and its potential use as a cancer therapeutic could be investigated.
Aplicaciones Científicas De Investigación
3-benzyl-5-(2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its biological activities, including antioxidant, anti-inflammatory, and antitumor properties. It has been shown to scavenge free radicals and protect against oxidative stress-induced damage in various cell types. 3-benzyl-5-(2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione also exhibits anti-inflammatory effects by inhibiting the production of inflammatory cytokines and enzymes. Moreover, 3-benzyl-5-(2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been reported to possess antitumor activities by inducing apoptosis and inhibiting cell proliferation in cancer cells.
Propiedades
IUPAC Name |
(5Z)-3-benzyl-5-[(2-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3S/c19-14-9-5-4-8-13(14)10-15-16(20)18(17(21)22-15)11-12-6-2-1-3-7-12/h1-10,19H,11H2/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCGZWJFOSECCA-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=CC=C3O)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=CC=C3O)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-5-(2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione | |
CAS RN |
307975-45-7 | |
| Record name | 3-BENZYL-5-(2-HYDROXYBENZYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-chlorophenyl)thio]-N-[3-(1-pyrrolidinyl)propyl]acetamide](/img/structure/B4851780.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-fluorobenzamide](/img/structure/B4851786.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-(pentyloxy)benzamide](/img/structure/B4851792.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4851799.png)

![ethyl 4-{[({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4851811.png)
![N-(2,5-dichlorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4851818.png)


![3-(3-chlorobenzyl)-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4851836.png)
![4-oxo-4-{[2-(phenylethynyl)phenyl]amino}-2-butenoic acid](/img/structure/B4851848.png)
![N,N-dibenzyl-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4851867.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4851882.png)